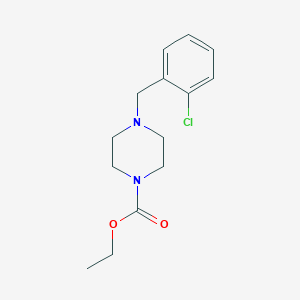
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile, also known as AITC, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. AITC belongs to the oxazole family and is a derivative of thienyl. It has been found to possess a range of biological properties that make it a promising candidate for various applications.
Mechanism of Action
The mechanism of action of 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been found to have a range of biochemical and physiological effects. It has been shown to modulate various signaling pathways, including the NF-κB pathway, which plays a critical role in inflammation and cancer. 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar biological properties. However, 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of new cancer treatments based on 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile. Researchers are also exploring the potential of 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, there is interest in exploring the use of 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile as a natural food preservative due to its anti-bacterial properties.
In conclusion, 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile is a promising compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It has been found to possess a range of biological properties that make it a promising candidate for various applications. Further research is needed to fully understand its mechanism of action and potential applications in medicine and other fields.
Synthesis Methods
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-thiophenecarboxaldehyde with isobutylamine and malononitrile in the presence of a base catalyst. The reaction proceeds through a series of steps, leading to the formation of 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile as the final product.
Scientific Research Applications
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. It has also been found to inhibit the growth of bacteria, making it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
5-(2-methylpropylamino)-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8(2)7-14-11-9(6-13)15-12(16-11)10-4-3-5-17-10/h3-5,8,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROVIPBRXRHWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C2=CC=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methylpropyl)amino]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-biphenylyloxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798390.png)
![methyl 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}benzoate](/img/structure/B5798401.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5798412.png)

![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)
![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)



![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide](/img/structure/B5798472.png)

![4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone](/img/structure/B5798493.png)

